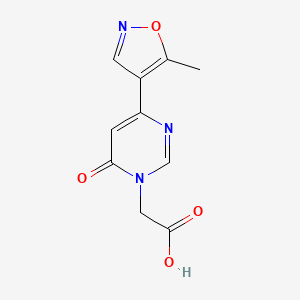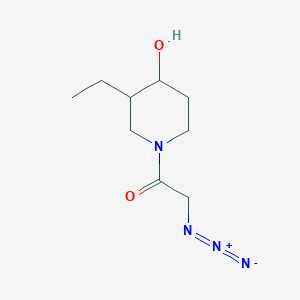
1-((1-エチルピペリジン-2-イル)メチル)-1H-1,2,3-トリアゾール-4-カルボン酸
説明
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品設計と開発
問題の化合物のようなピペリジン誘導体は、製薬業界において非常に重要です。 それらは、アルカロイドを含む20種類以上の薬剤クラスに存在します 。ピペリジン部分構造は、生体活性化合物中のその普及率のために、医薬品化学において共通の特徴です。この特定の誘導体は、さまざまな生体標的への潜在的な結合親和性について調査することができ、新しい治療薬の設計に役立ちます。
生物活性ピペリジンの合成
置換ピペリジンの合成は、有機化学の重要な分野です 。この化合物は、さまざまなピペリジン誘導体の合成における前駆体または中間体として役立ちます。これらの誘導体は、さまざまな生物活性を評価することができ、潜在的に新薬の発見につながります。
薬理学的用途
ピペリジン誘導体は、幅広い薬理学的用途で知られています 。この化合物は、生物系内の特定の受容体または酵素の阻害剤または活性剤としての潜在的な役割など、薬理学的特性について調査することができます。
グリシン輸送体1阻害
この化合物の既知のグリシン輸送体1(GlyT1)阻害剤との構造的類似性は、それがGlyT1の阻害における有効性について研究できることを示唆しています 。GlyT1阻害剤は、統合失調症やその他の神経疾患の治療において関心を集めているため、これは重要な研究分野です。
神経薬理学
神経薬理学におけるピペリジン誘導体の重要性を考えると、この化合物は中枢神経系への影響について分析することができます 。それは、さまざまな神経学的状態の理解に貢献する、神経伝達物質レベルまたは受容体活性を調節する可能性があります。
農業化学
ピペリジン誘導体は、農薬や除草剤の合成において、特に農業化学にも使用されます 。この化合物は、害虫や病気から作物を保護する可能性のある用途について調査することができます。
これらの用途のそれぞれは、科学的探求と革新のためのユニークな道筋を提供します。化合物の多面的な性質は、それをさまざまな科学分野にわたる研究のための貴重な候補にします。 MDPIとJ-STAGEの記事から得られた情報 .
作用機序
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .
Mode of Action
The mode of action would depend on the specific target of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a piperidine ring could influence the compound’s binding affinity and selectivity for its target .
Biochemical Pathways
The affected pathways would also depend on the compound’s target. For instance, if the compound targets a receptor involved in a specific signaling pathway, it could potentially modulate that pathway .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a piperidine ring could affect these properties, as piperidine derivatives are known to have diverse pharmacokinetic profiles .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by its chemical structure and the conditions in which it is stored .
生化学分析
Biochemical Properties
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain . The interaction with GlyT1 suggests that 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid may influence neurotransmitter regulation and synaptic transmission.
Cellular Effects
The effects of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal function and communication . Additionally, it may impact the expression of genes related to synaptic plasticity and neuroprotection.
Molecular Mechanism
At the molecular level, 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of GlyT1, thereby increasing the availability of glycine in the synaptic cleft . This inhibition can enhance the activation of NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. The compound may also influence other molecular targets, leading to changes in enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions and retains its inhibitory activity over extended periods . Long-term exposure to the compound in vitro has demonstrated sustained modulation of neurotransmitter levels and gene expression, indicating its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . The compound’s metabolism may also influence metabolic flux and the levels of various metabolites, impacting overall cellular function.
Transport and Distribution
The transport and distribution of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. This localization is essential for its activity and function within the cell.
特性
IUPAC Name |
1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDBGSIIOHURCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCCC1CN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















